molecular formula C9H13IN2O B3008228 (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol CAS No. 2101198-97-2

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol

Cat. No.: B3008228
CAS No.: 2101198-97-2
M. Wt: 292.12
InChI Key: UZWAKHYGXRDVNV-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C9H13IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopentylamine with 4-iodo-3-pyrazolecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to a hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopentyl-4-chloro-1H-pyrazol-3-yl)methanol
  • (1-Cyclopentyl-4-bromo-1H-pyrazol-3-yl)methanol
  • (1-Cyclopentyl-4-fluoro-1H-pyrazol-3-yl)methanol

Uniqueness

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1-cyclopentyl-4-iodopyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWAKHYGXRDVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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